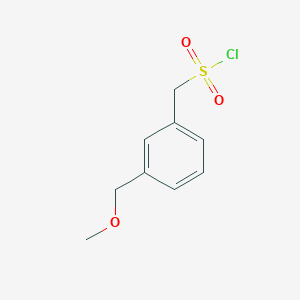

(3-(Methoxymethyl)phenyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17787567

Molecular Formula: C9H11ClO3S

Molecular Weight: 234.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClO3S |

|---|---|

| Molecular Weight | 234.70 g/mol |

| IUPAC Name | [3-(methoxymethyl)phenyl]methanesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClO3S/c1-13-6-8-3-2-4-9(5-8)7-14(10,11)12/h2-5H,6-7H2,1H3 |

| Standard InChI Key | OZPKDYDKKCKGRY-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=CC(=CC=C1)CS(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name of the compound is [3-(methoxymethyl)phenyl]methanesulfonyl chloride, reflecting its methoxymethyl substituent on the phenyl ring and the sulfonyl chloride moiety. Its canonical SMILES representation, COCC1=CC(=CC=C1)CS(=O)(=O)Cl, encodes the methoxymethyl group (-OCH₃) at the third carbon of the phenyl ring and the sulfonyl chloride (-SO₂Cl) at the benzylic position . The three-dimensional structure, confirmed by X-ray crystallography in related compounds, reveals a planar phenyl ring with the sulfonyl chloride group adopting a tetrahedral geometry .

Spectroscopic and Computational Data

-

Nuclear Magnetic Resonance (NMR): The proton NMR spectrum exhibits distinct signals for the methoxymethyl group (δ 3.3–3.5 ppm for -OCH₃ and δ 4.4–4.6 ppm for -CH₂O-) and the sulfonyl chloride’s methylene group (δ 3.8–4.0 ppm).

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1,370 cm⁻¹ and 1,170 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the sulfonyl group .

-

Mass Spectrometry: The molecular ion peak at m/z 234.70 aligns with the compound’s molecular weight, with fragmentation patterns indicating cleavage of the sulfonyl chloride group.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (3-(methoxymethyl)phenyl)methanesulfonyl chloride typically proceeds via a two-step reaction sequence:

-

Friedel-Crafts Alkylation: Introduction of the methoxymethyl group to toluene derivatives using chloromethyl methyl ether and a Lewis acid catalyst like AlCl₃ .

-

Sulfonation and Chlorination: Reaction of the intermediate with chlorosulfonic acid (HSO₃Cl) to install the sulfonyl chloride group.

A representative reaction equation is:

Yields exceeding 75% are achievable under optimized conditions (anhydrous acetone, 40–50°C, nitrogen atmosphere) .

Industrial-Scale Manufacturing

Large-scale production employs continuous-flow reactors to enhance safety and efficiency, given the compound’s moisture sensitivity and exothermic sulfonation step . Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 45–50°C |

| Reaction Time | 4–6 hours |

| Catalyst | AlCl₃ (0.5–1.0 mol%) |

| Solvent | Anhydrous acetone |

Physicochemical Properties

Physical State and Solubility

The compound is a colorless to pale yellow liquid at room temperature, with a density of 1.32 g/cm³ and a boiling point of 285–290°C. It is soluble in polar aprotic solvents (e.g., acetone, DMF) but immiscible with water due to hydrolysis risks .

Stability and Decomposition

Hydrolysis occurs rapidly in aqueous media, yielding (3-(methoxymethyl)phenyl)methanesulfonic acid:

Storage requires anhydrous conditions at 2–8°C under inert gas to prevent degradation .

Reactivity and Chemical Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thioesters . For example, reaction with aniline produces the corresponding sulfonamide:

Bioconjugation and Protein Modification

The compound modifies tyrosine residues in proteins via acylation, altering enzymatic activity. Studies demonstrate its utility in synthesizing insulin receptor inhibitors by targeting protein tyrosine phosphatase 1B .

Pharmaceutical and Biological Relevance

Enzyme Inhibition

Derivatives of (3-(methoxymethyl)phenyl)methanesulfonyl chloride exhibit IC₅₀ values of 0.8–1.2 μM against protein tyrosine phosphatase 1B, making them candidates for diabetes therapeutics .

Antimicrobial Activity

Sulfonamide derivatives show moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL) .

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Structural Feature | Reactivity Profile |

|---|---|---|---|

| (3-Methoxyphenyl)methanesulfonyl chloride | C₈H₉ClO₃S | Methoxy group at para position | Lower electrophilicity |

| Phenylmethanesulfonyl chloride | C₇H₇ClO₂S | No substituents on phenyl ring | Higher hydrolysis rate |

| (2-(Methoxymethyl)phenyl)methanesulfonyl chloride | C₉H₁₁ClO₃S | Methoxymethyl at ortho position | Steric hindrance reduces yield |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume